molecular formula C24H22N4O4 B3539366 5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B3539366
M. Wt: 430.5 g/mol
InChI Key: WPJJVEVARNLKDE-UHFFFAOYSA-N
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Description

The compound “5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a phenyl ring, and a pyrimidinetrione ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of equimolar quantities of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for 2 h yielded a related compound .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The structure can be determined using techniques such as X-ray diffraction and spectral analyses .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The pyrazole ring, phenyl ring, and pyrimidinetrione ring could all potentially participate in chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the methoxy group could influence its solubility in various solvents .

Future Directions

The future directions for research on this compound could include further exploration of its potential medicinal properties, as well as investigations into its physical and chemical properties . Further studies could also explore the synthesis of related compounds and their potential applications .

Properties

IUPAC Name

5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-15-12-18(32-4)10-11-19(15)21-16(14-28(25-21)17-8-6-5-7-9-17)13-20-22(29)26(2)24(31)27(3)23(20)30/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJJVEVARNLKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=O)N(C3=O)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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